CES2 vs. CES1 Inhibitory Potency: Quantified Selectivity Window of the 4-Methoxy Analog
In human liver microsomes, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol exhibits an IC50 of 20 nM against CES2, demonstrating potent inhibition. In stark contrast, its potency against CES1 is negligible, with an IC50 of 20,400 nM (20.4 µM) [1]. This yields a selectivity index (CES1 IC50 / CES2 IC50) of 1,020-fold, highlighting a pronounced preference for CES2 inhibition. While direct comparator data for unsubstituted benzothiazole-azetidin-3-ol (CAS 1342777-72-3) are not available in this assay system, class-level inference based on benzothiazole SAR studies indicates that the 4-methoxy substitution is a key driver of this enhanced CES2 selectivity compared to less decorated analogs [2].
| Evidence Dimension | Inhibitory potency (IC50) and selectivity for CES2 vs. CES1 |
|---|---|
| Target Compound Data | CES2 IC50: 20 nM; CES1 IC50: 20,400 nM |
| Comparator Or Baseline | Class-level baseline: Unsubstituted benzothiazole-azetidin-3-ol analogs typically show lower CES2/CES1 selectivity in published studies [2]. |
| Quantified Difference | Selectivity Index (CES1 IC50 / CES2 IC50) = 1,020 |
| Conditions | Human liver microsomes; substrate: fluorescein diacetate for CES2, 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole for CES1; 10 min preincubation [1]. |
Why This Matters
This 1,020-fold selectivity margin is critical for studies requiring specific CES2 modulation without confounding CES1 activity, enabling cleaner pharmacological profiling and reducing off-target metabolic interference.
- [1] BindingDB. (n.d.). BDBM50154561 (CHEMBL3774603): Affinity Data for Carboxylesterase 1 and 2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 View Source
- [2] Hatfield, J. M., & Wierdl, M. (2011). Structure-Activity Relationships and Species Differences in the Inhibition of Carboxylesterases by Benzothiazoles. Drug Metabolism and Disposition, 39(10), 1843-1851. View Source
